molecular formula C18H19ClN2O4 B3752866 2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate CAS No. 6112-28-3

2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate

Cat. No.: B3752866
CAS No.: 6112-28-3
M. Wt: 362.8 g/mol
InChI Key: RPDWYRQUJZAADI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate can be achieved through various synthetic routes. One common method involves the reaction of 3-amino benzoic acid with 4-chlorophenyl isocyanate to form the intermediate 3-[(4-chlorophenyl)carbamoylamino]benzoic acid. This intermediate is then esterified with 2-ethoxyethanol in the presence of a suitable catalyst to yield the final product .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

2-Ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

IUPAC Name

2-ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-2-24-10-11-25-17(22)13-4-3-5-16(12-13)21-18(23)20-15-8-6-14(19)7-9-15/h3-9,12H,2,10-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDWYRQUJZAADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364428
Record name 2-ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6112-28-3
Record name 2-ethoxyethyl 3-[(4-chlorophenyl)carbamoylamino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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